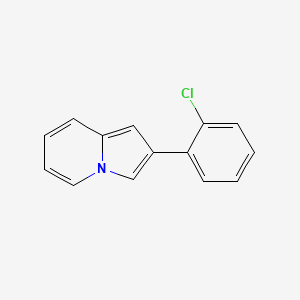

2-(2-chlorophenyl)indolizine

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)indolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c15-14-7-2-1-6-13(14)11-9-12-5-3-4-8-16(12)10-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCHNWLJMMYWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)indolizine typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed cyclization of 2-(2-enynyl)pyridines with various nucleophiles, which simultaneously forms a C–N bond and a remote carbon–nucleophile bond . Another approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes . These methods provide efficient and straightforward access to indolizine derivatives.

Industrial Production Methods: Industrial production of 2-(2-chlorophenyl)indolizine may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)indolizine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic substitution reactions are common due to the presence of the indolizine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can introduce various functional groups into the indolizine ring.

Scientific Research Applications

2-(2-Chlorophenyl)indolizine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)indolizine involves its interaction with specific molecular targets and pathways. The indolizine ring can interact with various biological receptors, leading to different biological effects. For example, it may inhibit certain enzymes or bind to specific receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Indole: Another nitrogen-containing heterocycle with similar biological activities.

Indolizidine: A related compound with a similar structure but different biological properties.

Pyrrole: A simpler nitrogen-containing heterocycle with diverse applications.

Uniqueness: 2-(2-Chlorophenyl)indolizine is unique due to the presence of the chlorophenyl group, which enhances its chemical reactivity and biological activity compared to other indolizine derivatives. This makes it a valuable compound for various research and industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chlorophenyl)indolizine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between 2-chlorobenzoyl chloride and indolizine precursors under anhydrous conditions. Triethylamine is commonly used as a base to facilitate acyl chloride activation. Optimization includes controlling temperature (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., dichloromethane for improved yield). Reaction progress can be monitored via TLC or HPLC to minimize byproducts like hydrolyzed intermediates .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2-chlorophenyl)indolizine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming substituent positions on the indolizine core. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities. PubChem-derived computational data (e.g., InChIKey) can supplement experimental results .

Q. What are the common impurities encountered during synthesis, and how can they be identified?

- Methodological Answer : Common impurities include oxidized derivatives (e.g., nitroso compounds) and unreacted starting materials. Analytical HPLC with UV detection or GC-MS can isolate and identify these impurities. For example, residual 4-chlorobenzoyl chloride may appear as a peak with retention time distinct from the target compound. Recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. What are the critical considerations for designing stable formulations in experimental settings?

- Methodological Answer : Stability is influenced by light, temperature, and humidity. Store the compound in amber glass vials under inert gas (argon/nitrogen) at –20°C. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT). Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal degradation risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, concentration ranges). Perform dose-response curves under standardized conditions (e.g., IC₅₀ in triplicate). Structure-Activity Relationship (SAR) studies can isolate key functional groups; for example, replacing the 2-chlorophenyl moiety with 4-chlorophenyl may alter antimicrobial efficacy. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What computational strategies predict binding affinity against biological targets?

- Methodological Answer : Molecular docking (e.g., Schrödinger’s Maestro) and molecular dynamics simulations assess interactions with targets like SARS-CoV-2 protease. Use the Glide module for docking precision and Prime for binding energy calculations. Validate predictions with in vitro assays (e.g., fluorescence polarization for binding constants). QSAR models trained on indolizine derivatives improve predictive accuracy .

Q. How do structural modifications influence physicochemical properties and bioactivity?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups at the indolizine 3-position) to modulate logP and solubility. For instance, adding a methylbenzoyl group increases lipophilicity, enhancing blood-brain barrier penetration. Use Hammett constants to predict electronic effects on reactivity. Parallel synthesis and high-throughput screening (HTS) rapidly evaluate libraries of analogs .

Q. What experimental approaches elucidate metabolic pathways in pharmacological studies?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylated derivatives) and Phase II conjugates (glucuronides) can be identified. Stable isotope labeling tracks metabolic fate in vivo. Computational tools like Meteor (Lhasa Limited) predict plausible pathways for prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.